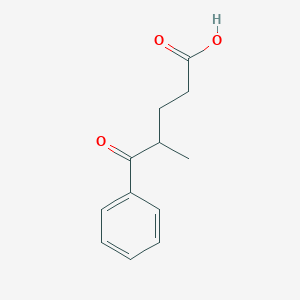

4-Methyl-5-oxo-5-phenylpentanoic acid

Description

Properties

IUPAC Name |

4-methyl-5-oxo-5-phenylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-9(7-8-11(13)14)12(15)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVWMDGKRYGCFTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Structural and Electronic Effects

- Methyl Group Influence: The 4-methyl group in the target compound likely reduces polarity compared to non-methylated analogs like 5-oxo-5-phenylpentanoic acid. This substitution may decrease aqueous solubility but improve membrane permeability in biological systems.

- Fluorine Substitution : The 4-fluorophenyl analog (CAS unspecified ) introduces electron-withdrawing effects, which could enhance the acidity of the carboxylic acid group (pKa ~3-4) compared to the phenyl variant.

- Amino and Benzyloxy Modifications: Compounds like 3-Methyl-5-[(4-methylphenyl)amino]-5-oxopentanoic acid and benzyloxy derivatives demonstrate how nitrogen or oxygen-containing substituents alter hydrogen-bonding capacity and steric bulk, affecting interactions with biological targets.

Physicochemical Properties

- Lipophilicity: The 4-methyl group increases logP values relative to non-methylated analogs, as seen in comparisons between 5-oxo-5-phenylpentanoic acid (logP ~1.8) and methylated variants (estimated logP ~2.3).

- Acidity : The ketone at position 5 stabilizes the deprotonated form of the carboxylic acid, but electron-donating groups (e.g., methyl) may slightly reduce acidity compared to electron-withdrawing substituents (e.g., fluorine).

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 4-Methyl-5-oxo-5-phenylpentanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step protocols. For example, analogous compounds (e.g., 5-[(4-Fluorophenyl)amino]-5-oxopentanoic acid) are synthesized via condensation of substituted anilines with cyclic anhydrides, followed by selective oxidation or methylation . Key factors include solvent choice (polar aprotic solvents enhance reactivity), temperature control (60–80°C for optimal kinetics), and catalyst selection (e.g., Lewis acids for electrophilic activation). Purification often requires gradient HPLC or recrystallization .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodological Answer : Combine H/C NMR (to identify methyl and phenyl substituents), IR (to confirm carbonyl stretches at ~1700 cm), and high-resolution mass spectrometry (HRMS) for molecular ion validation. For stereochemical ambiguity, 2D NMR (e.g., NOESY) can resolve spatial arrangements of the methyl group . Reference spectra of related compounds (e.g., 4-oxo-5-phenylpentanoic acid, CAS 3183-15-1) provide benchmarks .

Advanced Research Questions

Q. How can researchers address low yields in the final methylation step of this compound synthesis?

- Methodological Answer : Optimize methylation using trimethylsilyl diazomethane (TMS-diazomethane) under inert conditions to minimize side reactions. Alternatively, employ phase-transfer catalysis (e.g., tetrabutylammonium bromide) to enhance nucleophilic attack at the carbonyl group. Monitor reaction progress via TLC with iodine staining or inline FTIR to detect intermediate formation .

Q. What strategies resolve contradictions in biological activity data for analogs of this compound?

- Methodological Answer : Discrepancies may arise from substituent electronic effects. For instance, fluorine analogs (e.g., 5-[(4-Fluorophenyl)amino]-5-oxopentanoic acid) show enhanced bioactivity due to increased electronegativity and metabolic stability . Use computational tools (e.g., DFT calculations) to correlate electronic properties (HOMO-LUMO gaps) with experimental IC values. Validate via SAR studies comparing methyl, methoxy, and halogenated derivatives .

Q. How do steric effects from the 4-methyl group influence the reactivity of this compound in peptide coupling reactions?

- Methodological Answer : The methyl group introduces steric hindrance, reducing nucleophilic attack at the β-keto position. Mitigate this by using bulky coupling agents (e.g., HATU or EDC/HOBt) to activate the carboxylate. Alternatively, synthesize ester-protected intermediates (e.g., methyl esters) to temporarily mask the reactive site, followed by deprotection under mild acidic conditions .

Q. What analytical approaches differentiate this compound from its structural isomers?

- Methodological Answer : Employ tandem MS/MS fragmentation to distinguish positional isomers. For example, the methyl group in position 4 produces a unique fragment ion (m/z 134.1) via α-cleavage, absent in 3-methyl analogs. Pair this with retention time alignment on a C18 HPLC column (e.g., 65% acetonitrile/water, 0.1% TFA) for orthogonal confirmation .

Data Interpretation & Experimental Design

Q. How should researchers design stability studies for this compound under varying pH conditions?

- Methodological Answer : Conduct accelerated degradation studies at pH 1–13 (using HCl/NaOH buffers) at 40°C. Monitor degradation products via LC-MS and quantify using external standards. The β-keto acid moiety is prone to decarboxylation at acidic pH, forming 4-methyl-5-phenylpentan-5-one, identifiable by a loss of 44 Da (CO) in MS .

Q. What computational models predict the solubility and logP of this compound?

- Methodological Answer : Use QSPR models (e.g., ACD/Percepta) with descriptors like molecular surface area and dipole moment. Experimental validation via shake-flask method (n-octanol/water partition) aligns with predicted logP (~2.1), indicating moderate lipophilicity. Solubility in aqueous buffers improves with co-solvents (e.g., DMSO ≤5%) .

Conflict Resolution in Published Data

Q. How to reconcile discrepancies in reported biological targets for this compound derivatives?

- Methodological Answer : Divergent results may stem from assay conditions (e.g., cell line variability or enzyme isoforms). Standardize protocols using recombinantly expressed targets (e.g., COX-2 or HDACs) and include positive controls (e.g., indomethacin for COX inhibition). Cross-validate via SPR (surface plasmon resonance) to measure binding affinities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.